

# An In-depth Technical Guide to BMS-986034 (CAS Number: 1492631-88-5)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | BMS-986034 |           |  |  |  |
| Cat. No.:            | B15603655  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

BMS-986034 is a potent and orally active agonist of the G protein-coupled receptor 119 (GPR119).[1][2][3][4] Identified by its CAS number 1492631-88-5, this small molecule has been investigated for its potential therapeutic applications. This document provides a comprehensive overview of the available technical data on BMS-986034, including its mechanism of action, physicochemical properties, and key experimental findings. The information is presented to support further research and development efforts in the scientific community.

### Introduction

GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation is known to stimulate insulin secretion and the release of glucagon-like peptide-1 (GLP-1), respectively. This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. **BMS-986034** has emerged as a selective agonist for this receptor, demonstrating significant potency in in vitro assays.

# **Physicochemical Properties**

A summary of the key physicochemical properties of **BMS-986034** is presented in the table below.



| Property          | Value                                                                                                                                     | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1492631-88-5                                                                                                                              | [3]       |
| Molecular Formula | C24H24Cl2N6O4                                                                                                                             | [2][3]    |
| Molecular Weight  | 531.39 g/mol                                                                                                                              | [2][3]    |
| Synonyms          | (R)-5-Chloro-4-(1-(5-chloropyrimidin-2-yl)piperidin-4-yloxy)-1-(5-(3-hydroxy-2-oxopyrrolidin-1-yl)-6-methylpyridin-2-yl)pyridin-2(1H)-one |           |
| Appearance        | White to beige powder                                                                                                                     | [3]       |
| Solubility        | Soluble in DMSO (5 mg/mL, with warming)                                                                                                   | [3]       |
| Purity            | ≥98% (HPLC)                                                                                                                               | [3]       |

# **Biological Activity and Mechanism of Action**

**BMS-986034** functions as a GPR119 agonist.[1][3][4] The activation of GPR119 by an agonist like **BMS-986034** initiates a signaling cascade that results in the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. This process is mediated through the coupling of the receptor to the Gαs subunit of the G protein complex, which in turn activates adenylyl cyclase.

The primary downstream effects of GPR119 activation are tissue-specific:

- In Pancreatic β-cells: Increased cAMP levels lead to the potentiation of glucose-stimulated insulin secretion.
- In Intestinal L-cells: Elevated cAMP stimulates the release of GLP-1, an incretin hormone that further enhances insulin secretion and promotes satiety.

The following diagram illustrates the GPR119 signaling pathway initiated by BMS-986034.





Click to download full resolution via product page

Caption: GPR119 signaling pathway activated by BMS-986034.



## **Quantitative Biological Data**

The potency of **BMS-986034** has been quantified in a cell-based assay. A summary of the available data is provided below.

| Assay Type                    | Cell Line                                       | Parameter | Value | Reference |
|-------------------------------|-------------------------------------------------|-----------|-------|-----------|
| cAMP<br>Accumulation<br>Assay | HEK293 (expressing human-mouse chimeric GPR119) | EC50      | 3 nM  | [2]       |

# **Experimental Protocols**In Vitro cAMP Accumulation Assay

The following protocol provides a general workflow for assessing the agonist activity of compounds like **BMS-986034** at the GPR119 receptor.

Objective: To determine the EC<sub>50</sub> value of **BMS-986034** by measuring the accumulation of intracellular cAMP in a recombinant cell line expressing GPR119.

#### Materials:

- HEK293 cells stably expressing a human-mouse chimeric GPR119 receptor (e.g., Flp-In-T-Rex-HEK293).
- Tetracycline (for inducible expression).
- Cell culture medium and supplements.
- BMS-986034.
- HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit.
- Plate reader capable of HTRF detection.



### Methodology:

- · Cell Culture and Induction:
  - Culture the GPR119-expressing HEK293 cells under standard conditions.
  - Induce the expression of the GPR119 receptor using tetracycline at an appropriate concentration and for a sufficient duration prior to the assay.
- Assay Plate Preparation:
  - Harvest the induced cells and seed them into a multi-well assay plate at a predetermined density.
- Compound Treatment:
  - Prepare serial dilutions of BMS-986034 in an appropriate assay buffer.
  - Add the compound dilutions to the cells in the assay plate.
- Incubation:
  - Incubate the plate for a specified period (e.g., 50 minutes) at a controlled temperature (e.g., 37°C) to allow for cAMP accumulation.[1][2]
- Cell Lysis and HTRF Reaction:
  - Lyse the cells and perform the HTRF cAMP assay according to the manufacturer's instructions. This typically involves the addition of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
- Data Acquisition and Analysis:
  - Read the plate on an HTRF-compatible plate reader.
  - Calculate the ratio of the fluorescence signals at the two emission wavelengths.







• Plot the HTRF ratio against the logarithm of the **BMS-986034** concentration and fit the data to a four-parameter logistic equation to determine the EC<sub>50</sub> value.

The following diagram outlines the experimental workflow for the cAMP accumulation assay.





Click to download full resolution via product page

Caption: Experimental workflow for the cAMP accumulation assay.



# Pharmacokinetics, Pharmacodynamics, and Clinical Data

As of the date of this document, detailed public information regarding the pharmacokinetics, in vivo pharmacodynamics, and clinical trial status of **BMS-986034** is not available. This is common for proprietary compounds in the early stages of drug discovery and development.

## **Synthesis and Analytical Methods**

Detailed synthetic routes and specific analytical methods for the characterization and quantification of **BMS-986034** are not publicly disclosed. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed for its analysis. The reported purity of ≥98% by HPLC suggests that a validated chromatographic method exists.[3]

## Conclusion

**BMS-986034** is a potent GPR119 agonist with a demonstrated high in vitro activity. Its mechanism of action through the GPR119 signaling pathway holds therapeutic promise for metabolic diseases. While the publicly available data is limited, the information presented in this guide provides a foundational understanding of **BMS-986034** for the scientific community. Further research is warranted to fully elucidate its pharmacokinetic profile, in vivo efficacy, and safety to determine its potential as a clinical candidate.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-986034 = 98 HPLC 1492631-88-5 [sigmaaldrich.com]
- 4. BMS-986034 | GPR119 agonist | Probechem Biochemicals [probechem.com]



• To cite this document: BenchChem. [An In-depth Technical Guide to BMS-986034 (CAS Number: 1492631-88-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603655#bms-986034-cas-number-1492631-88-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com